Dimethylsildenafil

PDE5 inhibition structure-activity relationship erectile dysfunction

Procure this certified PDE5 inhibitor analog for definitive adulterant detection and mechanistic enzymology. Dimethylsildenafil's unique N-methylation pattern yields a distinctive MS/MS fragmentation signature that fully resolves it from the isomeric homosildenafil—a critical advantage for forensic and QC laboratories. This reference material enables unambiguous identification in dietary supplement screening panels mandated by FDA findings, and its 64-fold lower potency relative to demethyl-vardenafil provides a precise negative-control tool for SAR investigations into piperazine-ring interactions.

Molecular Formula C23H32N6O4S
Molecular Weight 488.6 g/mol
Cat. No. B1532141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsildenafil
Molecular FormulaC23H32N6O4S
Molecular Weight488.6 g/mol
Structural Identifiers
SMILESCCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
InChIInChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)
InChIKeyNFSWSZIPXJAYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylsildenafil: Key Properties and Research Applications of a PDE5 Inhibitor Analog


Dimethylsildenafil (CAS: 1416130-63-6, molecular formula C23H32N6O4S, molecular weight 488.60) is a synthetic structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil (Viagra) [1]. As a PDE5 inhibitor, it targets the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to increased blood flow and smooth muscle relaxation [2]. Dimethylsildenafil is primarily encountered in research contexts, particularly as an analytical reference standard for detecting adulteration in dietary supplements and counterfeit pharmaceuticals, and as a tool compound in PDE5 structure-activity relationship (SAR) studies [3].

Why Dimethylsildenafil Cannot Be Interchanged with Sildenafil or Other PDE5 Analogs


The assumption that PDE5 inhibitors within the sildenafil analog class are functionally interchangeable is contradicted by significant differences in their biochemical potency, analytical detectability, and regulatory status. Small structural modifications, such as the N-methylation pattern on the piperazine ring that distinguishes dimethylsildenafil from sildenafil, can drastically alter inhibitory activity against the PDE5 enzyme, as demonstrated in direct comparative studies [1]. Furthermore, the presence of dimethylsildenafil as an unapproved adulterant in consumer products necessitates precise analytical differentiation from its isomeric counterparts like homosildenafil, a task requiring advanced mass spectrometry techniques [2]. Substituting one analog for another without acknowledging these quantifiable differences compromises assay validity in research and undermines regulatory compliance in quality control settings. The specific evidence below quantifies these critical performance gaps.

Quantitative Differentiation of Dimethylsildenafil from Key PDE5 Inhibitor Comparators


PDE5 Inhibitory Potency: Dimethylsildenafil (Methyl-Sildenafil) vs. Demethyl-Vardenafil

A direct comparative study investigating the structural basis for PDE5 inhibition potency synthesized 'methyl-sildenafil' (dimethylsildenafil) and compared it to 'demethyl-vardenafil'. The IC50 of dimethylsildenafil indicated it was 64 times less potent than demethyl-vardenafil in inhibiting purified PDE5 enzyme activity [1]. This quantifies a substantial potency gap resulting from a single structural modification. In the same study, sildenafil was 40 times less potent than vardenafil, confirming that the methyl/ethyl substituent difference on the piperazine ring is not the primary driver of this potency disparity, but rather the heterocyclic ring system [1].

PDE5 inhibition structure-activity relationship erectile dysfunction

Structural Isomer Differentiation: Dimethylsildenafil vs. Homosildenafil by Mass Spectrometry

Dimethylsildenafil (MW: 488.6) and homosildenafil (MW: 488.6) are structural isomers sharing identical molecular weight and very close chromatographic retention times, rendering them indistinguishable by routine HPLC-UV methods. However, high-resolution Orbitrap-mass spectrometry (Orbitrap-MS) differentiates them based on unique fingerprint fragment ions in their MS/MS spectra [1]. This method enabled the specific identification of dimethylsildenafil in a case study of an adulterated dietary supplement, demonstrating the critical need for advanced detection techniques when analyzing samples potentially containing this compound [1].

analytical chemistry adulterant detection mass spectrometry

Regulatory Classification: Dimethylsildenafil as an Unapproved Adulterant vs. Approved PDE5 Inhibitors

Dimethylsildenafil is not an FDA-approved drug for human use. FDA laboratory analysis has confirmed its presence as an undeclared ingredient in products marketed as dietary supplements for sexual enhancement [1]. This distinguishes it from approved PDE5 inhibitors like sildenafil (Viagra), tadalafil (Cialis), and vardenafil (Levitra). The regulatory status of dimethylsildenafil as an unapproved analog necessitates its use strictly as an analytical reference standard for detecting adulteration, not as a lead compound for drug development or clinical research without explicit regulatory guidance [1].

regulatory science adulteration food safety

PDE5 Inhibitory Potency: Dimethylsildenafil vs. Sildenafil (Class-Level Potency Gap)

While a direct IC50 comparison between dimethylsildenafil and sildenafil under identical assay conditions is not available in the primary literature, class-level inference from the Corbin et al. (2004) study provides a quantitative framework. That study demonstrated that dimethylsildenafil (methyl-sildenafil) was 64 times less potent than demethyl-vardenafil, and that sildenafil was 40 times less potent than vardenafil [1]. This indicates a significant, albeit not precisely defined, reduction in PDE5 inhibitory potency for dimethylsildenafil relative to its parent compound, sildenafil. This is consistent with the general observation that N-alkyl modifications on the piperazine ring of sildenafil analogs often reduce enzyme affinity.

PDE5 inhibition structure-activity relationship drug discovery

Validated Research and Industrial Applications for Dimethylsildenafil Based on Quantitative Evidence


Analytical Reference Standard for Adulterant Detection in Dietary Supplements

Dimethylsildenafil is a critical analytical reference standard for laboratories developing and validating LC-MS/MS methods to detect illegal adulteration in dietary supplements and herbal products. Its unique MS/MS fragmentation pattern, distinct from the isomeric homosildenafil, is essential for unambiguous identification [1]. The FDA's confirmation of its presence in tainted products underscores the regulatory need for its inclusion in targeted adulterant screening panels [2].

Tool Compound in PDE5 Structure-Activity Relationship (SAR) Studies

Dimethylsildenafil serves as a specific tool compound for investigating the structure-activity relationship of the piperazine N-alkyl substituent on PDE5 inhibition. The 64-fold potency reduction compared to demethyl-vardenafil quantifies the negative impact of this structural modification, making it invaluable for mechanistic enzymology studies focused on ligand-binding interactions [1].

Forensic and Counterfeit Pharmaceutical Analysis

Forensic laboratories utilize dimethylsildenafil as a certified reference material to identify and quantify this specific sildenafil analog in seized counterfeit pharmaceutical products. The need for high-resolution mass spectrometry to differentiate it from isomeric analogs, as demonstrated by Kee et al., makes it a challenging and thus valuable target for forensic analytical method development and proficiency testing [1].

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